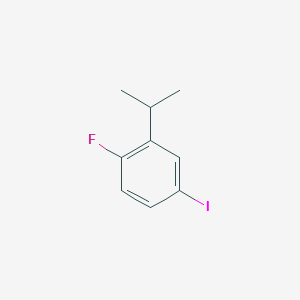![molecular formula C11H9N5O3 B2787836 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034281-03-1](/img/structure/B2787836.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a synthetic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core and a furan carboxamide moiety, makes it a promising candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and pyrazine carboxylic acids.
Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Furan Carboxamide Moiety: This step involves the coupling of the triazolo[4,3-a]pyrazine intermediate with furan-3-carboxylic acid or its derivatives, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, particularly at the carboxamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted triazolo[4,3-a]pyrazine derivatives.
科学的研究の応用
Chemistry
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo[4,3-a]pyrazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: Compounds with similar cores but different substituents.
Furan Carboxamides: Compounds with a furan ring and carboxamide group but different core structures.
Uniqueness
The combination of the triazolo[4,3-a]pyrazine core with a furan carboxamide moiety is unique, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-10(7-1-4-19-6-7)13-5-8-14-15-9-11(18)12-2-3-16(8)9/h1-4,6H,5H2,(H,12,18)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRATVSUATWVSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2787756.png)
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2787757.png)

![Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B2787759.png)






![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2787775.png)

